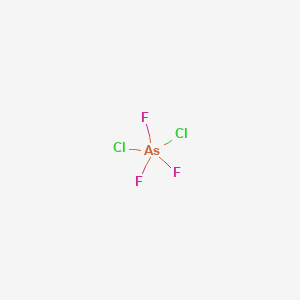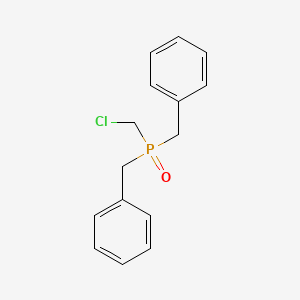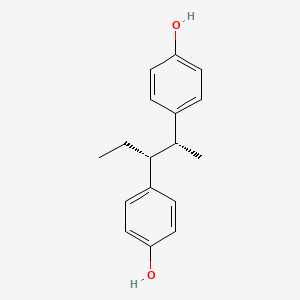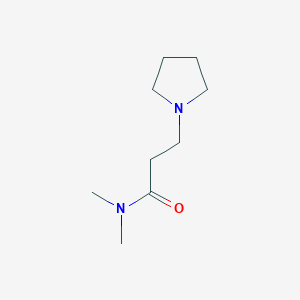silane CAS No. 18765-48-5](/img/structure/B14712674.png)
Tris[(2-ethylhexyl)oxy](phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-ethylhexyl)oxysilane is an organosilicon compound with the molecular formula C30H56O3Si. It is characterized by the presence of three 2-ethylhexyloxy groups attached to a phenylsilane core. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexyl)oxysilane typically involves the hydrosilylation reaction. This process includes the reaction of phenyltrichlorosilane with 2-ethylhexanol in the presence of a catalyst such as platinum or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Tris(2-ethylhexyl)oxysilane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-ethylhexyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The 2-ethylhexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenylsilane compounds.
Wissenschaftliche Forschungsanwendungen
Tris(2-ethylhexyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved performance.
Wirkmechanismus
The mechanism of action of Tris(2-ethylhexyl)oxysilane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. The pathways involved include hydrosilylation and silanization, which lead to the formation of strong covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Phenyltrichlorosilane: Similar in structure but lacks the 2-ethylhexyloxy groups.
Tris(trimethylsiloxy)silane: Contains trimethylsiloxy groups instead of 2-ethylhexyloxy groups.
Tris(dimethylsiloxy)silane: Contains dimethylsiloxy groups instead of 2-ethylhexyloxy groups.
Uniqueness: Tris(2-ethylhexyl)oxysilane is unique due to the presence of the bulky 2-ethylhexyloxy groups, which provide enhanced steric hindrance and stability. This makes it particularly useful in applications requiring robust and durable materials.
Eigenschaften
CAS-Nummer |
18765-48-5 |
|---|---|
Molekularformel |
C30H56O3Si |
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
tris(2-ethylhexoxy)-phenylsilane |
InChI |
InChI=1S/C30H56O3Si/c1-7-13-19-27(10-4)24-31-34(30-22-17-16-18-23-30,32-25-28(11-5)20-14-8-2)33-26-29(12-6)21-15-9-3/h16-18,22-23,27-29H,7-15,19-21,24-26H2,1-6H3 |
InChI-Schlüssel |
ULHLKAMDACXSJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CO[Si](C1=CC=CC=C1)(OCC(CC)CCCC)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)









![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
